molecular formula C14H10ClFN6O2 B11609669 N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11609669
M. Wt: 348.72 g/mol
InChI Key: ISIYJVKHYVUUMF-DENHBWNVSA-N
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Description

N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of pyrimidine, triazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of pyrimidine, triazole, and methoxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H10ClFN6O2

Molecular Weight

348.72 g/mol

IUPAC Name

(E)-1-[3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C14H10ClFN6O2/c1-23-11-3-2-9(5-20-22-7-18-19-8-22)4-12(11)24-13-10(16)6-17-14(15)21-13/h2-8H,1H3/b20-5+

InChI Key

ISIYJVKHYVUUMF-DENHBWNVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)OC3=NC(=NC=C3F)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NN=C2)OC3=NC(=NC=C3F)Cl

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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